Antitubercular agent-45

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

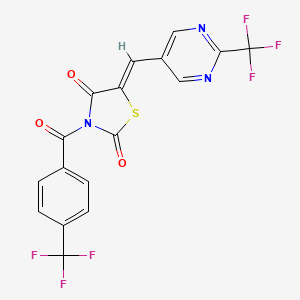

Molecular Formula |

C17H7F6N3O3S |

|---|---|

Molecular Weight |

447.3 g/mol |

IUPAC Name |

(5Z)-3-[4-(trifluoromethyl)benzoyl]-5-[[2-(trifluoromethyl)pyrimidin-5-yl]methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C17H7F6N3O3S/c18-16(19,20)10-3-1-9(2-4-10)12(27)26-13(28)11(30-15(26)29)5-8-6-24-14(25-7-8)17(21,22)23/h1-7H/b11-5- |

InChI Key |

XEPYWBFWBYEFPK-WZUFQYTHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N2C(=O)/C(=C/C3=CN=C(N=C3)C(F)(F)F)/SC2=O)C(F)(F)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N2C(=O)C(=CC3=CN=C(N=C3)C(F)(F)F)SC2=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway and Chemical Structure of CPZEN-45

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and structure of CPZEN-45, a promising antitubercular agent. The document details the synthetic route, including key reactions and precursor synthesis, presents its chemical and biological properties in a structured format, and illustrates the underlying pathways through detailed diagrams.

Chemical Structure and Properties of CPZEN-45

CPZEN-45 is a semi-synthetic derivative of the natural product caprazamycin. Its chemical structure is characterized by a complex assembly of a modified uridine, an aminoribose moiety, and a unique 1,4-diazepan-2-one core with an α,β-unsaturated amide side chain.

Chemical Structure:

-

IUPAC Name: (2S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-(4-butylphenyl)-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxamide[1]

-

CAS Number: 737759-36-3[2]

-

Molecular Formula: C₃₂H₄₄N₆O₁₁[2]

-

Molecular Weight: 688.74 g/mol [2]

A 2D representation of the chemical structure of CPZEN-45 is provided below.

Table 1: Physicochemical Properties of CPZEN-45

| Property | Value | Source |

| Molecular Weight | 688.7 g/mol | [1] |

| XlogP (predicted) | -1.5 | [1] |

| Monoisotopic Mass | 688.30680624 Da | [1] |

| Solubility | >10 mg/mL in water (as trifluoroacetate salt) | [3] |

Total Synthesis Pathway of CPZEN-45

The total synthesis of CPZEN-45 is a complex, multi-step process that involves the preparation of key precursor fragments followed by their convergent assembly. A key strategy reported in the literature involves a diastereoselective aldol reaction to form the glycyluridine (GlyU) core, followed by coupling with an aminoribose donor and a final copper-catalyzed intramolecular amidation to construct the 1,4-diazepin-2-one ring.

The overall synthetic workflow can be visualized as the assembly of three main precursors:

-

Precursor A: A protected glycyluridine (GlyU) fragment.

-

Precursor B: A protected aminoribose moiety.

-

Precursor C: The α,β-unsaturated amide side chain.

The logical flow of the synthesis is depicted in the following diagram.

Detailed Experimental Protocols

The following sections provide a summary of the key experimental steps in the synthesis of CPZEN-45, based on published literature.

A key step in the synthesis of the glycyluridine fragment is a diastereoselective aldol reaction between a uridine-derived aldehyde and a glycine Schiff base. This reaction establishes the crucial stereochemistry of the β-hydroxy-α-amino acid portion of the molecule.

Experimental Protocol: Diastereoselective Aldol Reaction

-

Reactants: Uridine-derived aldehyde, Glycine Schiff base (e.g., derived from (R)-2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl)amine), Zinc(II) catalyst (e.g., Zn(OTf)₂), and a chiral ligand (e.g., (R,R)-linked-BINOL).

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Procedure: To a solution of the chiral ligand and Zn(OTf)₂ in CH₂Cl₂ at room temperature is added the glycine Schiff base. The mixture is stirred, followed by cooling to -78 °C. The uridine-derived aldehyde is then added dropwise. The reaction is stirred at -78 °C until completion, as monitored by TLC.

-

Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Quantitative Data: Diastereomeric ratios of >95:5 and yields in the range of 70-85% have been reported for this type of transformation.

The vinyl iodide precursor is assembled by coupling the protected GlyU fragment with a protected aminoribose moiety, followed by the introduction of the side chain.

Experimental Protocol: Glycosylation

-

Reactants: Protected GlyU fragment (as the glycosyl acceptor), protected aminoribose derivative (as the glycosyl donor, e.g., a glycosyl fluoride), and a glycosylation promoter (e.g., BF₃·OEt₂).

-

Solvent: Acetonitrile (MeCN).

-

Procedure: The glycosyl acceptor and donor are dissolved in MeCN and cooled to 0 °C. The glycosylation promoter is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO₃, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Experimental Protocol: Side Chain Attachment and Iodination

Following glycosylation and subsequent deprotection/protection steps to reveal the necessary functional groups, the side chain is attached. This typically involves an amide coupling reaction. The vinyl iodide is then installed, often through a hydrozirconation-iodination sequence of a terminal alkyne.

The final key step is the formation of the 1,4-diazepin-2-one core via a copper-catalyzed intramolecular amidation of the vinyl iodide precursor.

Experimental Protocol: Cu-Catalyzed Intramolecular Amidation

-

Reactants: Vinyl iodide precursor, Copper(I) iodide (CuI), a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃).

-

Solvent: N,N-Dimethylformamide (DMF).

-

Procedure: The vinyl iodide precursor, CuI, ligand, and base are combined in DMF. The mixture is degassed and heated (e.g., to 80-100 °C) under an inert atmosphere (e.g., Argon) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography to yield the protected CPZEN-45.

-

Quantitative Data: Yields for this cyclization step are typically in the range of 50-70%.

The synthesis is completed by the global deprotection of all protecting groups to yield the final CPZEN-45 product. This is often achieved using acidic conditions (e.g., trifluoroacetic acid).

Mechanism of Action: Inhibition of WecA

CPZEN-45 exerts its antitubercular activity by inhibiting the enzyme N-acetylglucosamine-1-phosphate transferase (WecA) in Mycobacterium tuberculosis.[4] WecA is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall core, specifically the mycolylarabinogalactan-peptidoglycan complex.[4]

The signaling pathway illustrating the target of CPZEN-45 is shown below.

By inhibiting WecA, CPZEN-45 blocks the initial step in the synthesis of the linker unit required for the attachment of mycolylarabinogalactan to the peptidoglycan layer. This disruption of cell wall biosynthesis leads to bacterial cell death.

Biological Activity

CPZEN-45 has demonstrated potent activity against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis. It is also active against non-replicating mycobacteria, suggesting potential efficacy against latent tuberculosis infections.[3]

Table 2: In Vitro Antitubercular Activity of CPZEN-45

| M. tuberculosis Strain | MIC (μg/mL) | Source |

| H37Rv (drug-susceptible) | 1.56 | [3] |

| Multidrug-resistant (MDR) | 6.25 | [3] |

| Drug-susceptible (in another study) | 1.56 | [5] |

| Multidrug-resistant (MDR) (in another study) | 6.5 | [5] |

Table 3: In Vivo Efficacy of CPZEN-45

| Animal Model | Infection | Treatment | Outcome | Source |

| Mouse | Acute TB (drug-sensitive and XDR strains) | Subcutaneous administration | Efficacious against both strains | [3] |

| GKO Mouse | Aerosol exposure to M. tb (Erdman) | Not specified | 1-1.5 log CFU reduction in lungs | [3] |

| Guinea Pig | Tuberculosis | Inhaled administration | 1-log reduction in bacterial burden in lungs | [6] |

This technical guide provides a foundational understanding of the synthesis and chemical biology of CPZEN-45. For more detailed experimental procedures and characterization data, readers are encouraged to consult the primary literature, particularly the supporting information associated with the key synthetic publications.

References

- 1. Cpzen-45 | C32H44N6O11 | CID 67419859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. CPZEN-45 | Working Group for New TB Drugs [newtbdrugs.org]

- 4. Inhibition of the first step in synthesis of the mycobacterial cell wall core, catalyzed by the GlcNAc-1-phosphate transferase WecA, by the novel caprazamycin derivative CPZEN-45 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

In Vitro Activity of CPZEN-45 Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPZEN-45, a semi-synthetic derivative of the nucleoside antibiotic caprazamycin, has emerged as a promising candidate for the treatment of tuberculosis (TB). Its potent in vitro activity against both drug-susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (M. tb), coupled with a novel mechanism of action, positions it as a valuable asset in the fight against this global health threat. This technical guide provides a comprehensive overview of the in vitro activity of CPZEN-45, detailing its inhibitory concentrations, mechanism of action, and the experimental protocols utilized to ascertain these properties.

Quantitative In Vitro Activity

The in vitro efficacy of CPZEN-45 has been consistently demonstrated across multiple studies. The minimum inhibitory concentration (MIC) is a key metric for assessing an antibiotic's potency.

Table 1: Minimum Inhibitory Concentration (MIC) of CPZEN-45 against Mycobacterium tuberculosis

| M. tuberculosis Strain | MIC (µg/mL) | Citation(s) |

| H37Rv (drug-susceptible) | 1.56 | [1][2] |

| Multidrug-Resistant (MDR) | 6.25 - 6.5 | [1][2] |

CPZEN-45 has also demonstrated activity against non-replicating M. tb, which is crucial for targeting persistent or latent infections.

Mechanism of Action: Inhibition of WecA

CPZEN-45 exerts its antimycobacterial effect through a distinct mechanism of action, targeting the synthesis of the mycobacterial cell wall. Specifically, it inhibits the enzyme GlcNAc-1-phosphate transferase, known as WecA (also referred to as Rfe).[3] WecA catalyzes the first step in the biosynthesis of the mycolylarabinogalactan core of the M. tb cell wall.[3] By inhibiting this crucial enzyme, CPZEN-45 effectively disrupts the formation of the cell wall, leading to bacterial death.

The following diagram illustrates the signaling pathway and the point of inhibition by CPZEN-45.

Caption: Inhibition of WecA by CPZEN-45 in the mycobacterial cell wall synthesis pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the activity of CPZEN-45 against M. tuberculosis.

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol outlines a common method for determining the MIC of antimicrobial agents against M. tuberculosis.

Experimental Workflow:

Caption: Workflow for MIC determination using the Microplate Alamar Blue Assay (MABA).

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80

-

CPZEN-45

-

Sterile 96-well microplates

-

Alamar Blue reagent

-

Sterile saline solution with 0.05% Tween 80

Procedure:

-

Inoculum Preparation:

-

Culture M. tb H37Rv in Middlebrook 7H9 broth until the mid-log phase of growth.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

-

Dilute the adjusted suspension 1:20 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of CPZEN-45 in a suitable solvent (e.g., water).

-

Perform serial two-fold dilutions of CPZEN-45 in Middlebrook 7H9 broth directly in the 96-well microplate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared M. tb inoculum to each well containing 100 µL of the drug dilution.

-

Include a drug-free control (inoculum only) and a negative control (broth only).

-

Seal the plates and incubate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue and Reading:

-

After the initial incubation, add 20 µL of Alamar Blue reagent to each well.

-

Re-incubate the plates at 37°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of CPZEN-45 that prevents a color change from blue (no growth) to pink (growth).[2]

-

WecA Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of CPZEN-45 on WecA activity.[3]

Experimental Workflow:

Caption: Workflow for the WecA inhibition assay.

Materials:

-

Membrane fraction from an M. smegmatis strain overexpressing M. tuberculosis WecA

-

UDP-[14C]GlcNAc (radiolabeled substrate)

-

CPZEN-45

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Undecaprenyl phosphate (acceptor substrate)

-

Chloroform/methanol (for extraction)

-

TLC plates and developing solvents

-

Phosphorimager or X-ray film for autoradiography

Procedure:

-

Preparation of Membrane Fraction:

-

Grow the M. smegmatis strain expressing M. tb WecA to mid-log phase.

-

Harvest the cells and prepare a crude membrane fraction by sonication or French press followed by ultracentrifugation.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, undecaprenyl phosphate, and UDP-[14C]GlcNAc.

-

Add varying concentrations of CPZEN-45 to the reaction mixtures.

-

Initiate the reaction by adding the membrane fraction.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Extraction and Analysis:

-

Stop the reaction by adding a mixture of chloroform and methanol.

-

Extract the lipid-linked product (Und-PP-[14C]GlcNAc) into the organic phase.

-

Spot the organic phase onto a TLC plate and develop it using an appropriate solvent system.

-

Visualize the radiolabeled product by autoradiography.

-

-

Quantification:

-

Quantify the amount of product formed in the presence and absence of CPZEN-45.

-

Calculate the percentage of inhibition and determine the IC50 value (the concentration of CPZEN-45 that inhibits 50% of the enzyme activity).

-

Activity against Non-Replicating M. tuberculosis (Carbon Starvation Model)

This protocol assesses the bactericidal activity of CPZEN-45 against non-replicating M. tb induced by carbon starvation.

Procedure:

-

Induction of Non-Replicating State:

-

Grow M. tb H37Rv in a standard growth medium to mid-log phase.

-

Wash the cells and resuspend them in a carbon-free medium (e.g., PBS with 0.05% Tween 80).

-

Incubate the culture under these conditions for a period sufficient to induce a non-replicating state (e.g., 7-14 days).

-

-

Drug Exposure:

-

Expose the carbon-starved M. tb to various concentrations of CPZEN-45.

-

Include a no-drug control.

-

Incubate for a defined period (e.g., 7 days).

-

-

Viability Assessment:

-

After drug exposure, wash the cells to remove the drug.

-

Serially dilute the bacterial suspensions and plate them on solid growth medium (e.g., Middlebrook 7H11 agar).

-

Incubate the plates at 37°C for 3-4 weeks.

-

Determine the number of colony-forming units (CFU) to assess the bactericidal activity of CPZEN-45.

-

Conclusion

CPZEN-45 demonstrates potent in vitro activity against both replicating and non-replicating Mycobacterium tuberculosis, including multidrug-resistant strains. Its unique mechanism of action, the inhibition of the essential cell wall synthesis enzyme WecA, makes it a highly attractive candidate for further development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of CPZEN-45 and other novel anti-tubercular agents.

References

- 1. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Novel Antitubercular Agent: A Technical Guide to the Discovery and Origin of Caprazamycin Derivatives and CPZEN-45

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and mechanism of action of caprazamycin antibiotics and their potent semi-synthetic derivative, CPZEN-45. It is designed to offer an in-depth resource for professionals engaged in antibacterial drug discovery and development, with a particular focus on novel treatments for tuberculosis.

Discovery and Origin

Caprazamycins are a class of potent liponucleoside antibiotics first isolated from the culture broth of the actinomycete strain Streptomyces sp. MK730-62F2[1][2][3]. These natural products demonstrated significant activity against various Gram-positive bacteria, most notably Mycobacterium tuberculosis[4]. Structurally, they are complex molecules belonging to the lipouridyl antibiotic family, characterized by a 5′-(β-O-aminoribosyl)-glycyluridine core and a unique N-methyldiazepanone ring[2][5].

CPZEN-45 is a promising semi-synthetic derivative developed from the natural caprazamycins through structure-activity relationship (SAR) studies[6]. It was created by introducing different amines, anilines, or alcohols at the carboxyl group of the diazepinone ring of the parent compound[7]. This modification led to a compound with a distinct and potent mechanism of action against M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains[1][6].

Biosynthesis of the Caprazamycin Core

The biosynthesis of caprazamycins is a complex process governed by a dedicated gene cluster, often referred to as the 'cpz' cluster[5][8]. Heterologous expression of this gene cluster in hosts like Streptomyces coelicolor has been a key strategy to elucidate the biosynthetic pathway[5][9].

A fascinating aspect of this pathway is the origin of the unique 3-methylglutaryl moiety. Research has shown that two distinct pathways can supply the 3-methylglutaryl-CoA precursor:

-

The Caprazamycin Gene Cluster: This pathway utilizes the 3-hydroxy-3-methylglutaryl-CoA synthase Cpz5, an enzyme encoded directly within the 'cpz' cluster[5][10].

-

Host Primary Metabolism: The leucine/isovalerate utilization (Liu) pathway of the heterologous host can also be hijacked to provide the necessary intermediate[5][10].

Key enzymes identified in the pathway include:

-

Cpz5: A 3-hydroxy-3-methylglutaryl-CoA synthase involved in forming the 3-methylglutaryl moiety[10].

-

Cpz8 and Cpz4: Sulfotransferases responsible for the sulfation of the aminoribose moiety[5].

-

Cpz10: A nonheme dioxygenase that catalyzes a critical β-hydroxylation step, which influences subsequent ring formation and acylation[8].

-

Cpz20 and Cpz25: Enzymes that act on a common route after the two pathways for 3-methylglutaryl-CoA synthesis merge[5][10].

Caption: Hypothetical biosynthetic pathway of caprazamycins.

Mechanism of Action: A Shift in Target

The parent caprazamycins and the derivative CPZEN-45 exhibit distinct mechanisms of action, a crucial factor in overcoming potential resistance.

-

Caprazamycins: These natural products inhibit MraY (translocase I), an essential enzyme that catalyzes the first membrane-bound step in peptidoglycan biosynthesis[1][4]. By blocking MraY, caprazamycins disrupt the formation of the bacterial cell wall.

-

CPZEN-45: In contrast, CPZEN-45 inhibits WecA[1][6][11]. In M. tuberculosis, WecA (the ortholog of TagO in B. subtilis) is a phospho-N-acetylglucosaminyltransferase. It catalyzes the initial step in the biosynthesis of the mycolyl-arabinogalactan-peptidoglycan complex, a unique and essential component of the mycobacterial cell wall[6][11]. This shift in target means that CPZEN-45 remains effective against bacteria that have developed resistance to caprazamycins via MraY overexpression[11].

Caption: Differential targets of Caprazamycins and CPZEN-45.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the antibacterial activity and pharmacokinetic properties of caprazamycin derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) Data

| Compound | Organism | MIC (µg/mL) | Reference |

| CPZEN-45 | Mycobacterium tuberculosis H37Rv | 1.56 | [12] |

| CPZEN-45 | Multidrug-Resistant (MDR) M. tb | 6.25 | [12] |

| Palmitoyl Caprazol 7 | Mycobacterium smegmatis ATCC607 | 6.25 | [13] |

| Palmitoyl Caprazol 7 | MRSA (Methicillin-resistant S. aureus) | 3.13 - 12.5 | [13] |

| Palmitoyl Caprazol 7 | VRE (Vancomycin-resistant Enterococcus) | 3.13 - 12.5 | [13] |

| N6'-desmethyl Palmitoyl Caprazol 28 | MRSA & VRE | 3.13 - 12.5 | [13] |

Table 2: Pharmacokinetic Parameters of CPZEN-45 in Guinea Pigs

| Administration Route | Half-life (t½) (hours) | Bioavailability (%) | Absorption Rate (Ka) (h⁻¹) | Reference |

| Subcutaneous (SC) | 0.76 ± 0.22 | 47.73 | 1.23 ± 0.55 | [7][14] |

| Direct Pulmonary (INS) | 2.06 ± 1.01 | 67.78 | 12.94 ± 5.66 | [7][14] |

Experimental Protocols

This section outlines the general methodologies employed in the research and development of caprazamycins and CPZEN-45.

Isolation of Natural Caprazamycins

-

Fermentation: Streptomyces sp. MK730-62F2 is cultured in a suitable nutrient-rich broth medium under controlled temperature (e.g., 28°C) and aeration conditions for several days to allow for the production of secondary metabolites.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The active compounds are extracted from the supernatant using organic solvents like butanol.

-

Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel chromatography, ion-exchange chromatography, and High-Performance Liquid Chromatography (HPLC), to isolate the individual caprazamycin compounds (A-G).

-

Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, primarily 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry. The absolute stereochemistry is often confirmed by X-ray crystallography of the compound or its degradation products[2].

Heterologous Expression of the Biosynthetic Gene Cluster

-

Gene Cluster Identification: The 'cpz' biosynthetic gene cluster is identified and cloned from the genomic DNA of Streptomyces sp. MK730-62F2 into a suitable vector, such as a cosmid[8].

-

Host Transformation: The vector containing the gene cluster is introduced into a well-characterized heterologous host, typically Streptomyces coelicolor M512 or M1154[5][9].

-

Production and Analysis: The transformed host is fermented, and the culture extracts are analyzed by HPLC and mass spectrometry to identify the produced metabolites. This technique allows for the production of caprazamycin aglycones and helps in elucidating the function of specific genes through targeted gene knockouts[8][9].

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using standard broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., M. tuberculosis) is prepared.

-

Serial Dilution: The test compound (e.g., CPZEN-45) is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated under conditions suitable for the specific bacterium.

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: General workflow for discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Caprazamycins, novel lipo-nucleoside antibiotics, from Streptomyces sp. II. Structure elucidation of caprazamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The biosynthesis of caprazamycins and related liponucleoside antibiotics: new insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of the first step in synthesis of the mycobacterial cell wall core, catalyzed by the GlcNAc-1-phosphate transferase WecA, by the novel caprazamycin derivative CPZEN-45 [pubmed.ncbi.nlm.nih.gov]

- 12. CPZEN-45 | Working Group for New TB Drugs [newtbdrugs.org]

- 13. Synthesis of caprazamycin analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Scholarly Article or Book Chapter | The Pharmacokinetics of CPZEN-45, a Novel Anti-Tuberculosis Drug, in Guinea Pigs | ID: 5712mj00f | Carolina Digital Repository [cdr.lib.unc.edu]

Antitubercular Agent CPZEN-45: A Technical Overview of its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPZEN-45 is a novel, semi-synthetic caprazamycin derivative that has demonstrated significant promise as an antitubercular agent. As a nucleoside antibiotic, its unique mechanism of action and potent activity against drug-resistant strains of Mycobacterium tuberculosis have positioned it as a valuable candidate in the ongoing search for more effective tuberculosis therapies. This technical guide provides an in-depth overview of the spectrum of activity of CPZEN-45, compiling available quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental evaluation workflows.

Spectrum of Activity

The antimicrobial activity of CPZEN-45 has been evaluated against a range of mycobacteria, as well as other bacterial species. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.

Table 1: In Vitro Activity of CPZEN-45 against Mycobacterium tuberculosis

| Strain | Resistance Profile | MIC (µg/mL) |

| M. tuberculosis H37Rv | Drug-Susceptible | 1.56[1][2] |

| M. tuberculosis | Multidrug-Resistant (MDR) | 6.25 - 6.5[1][2] |

Table 2: In Vitro Activity of CPZEN-45 against Non-Tuberculous Mycobacteria (NTM)

| Strain | MIC (µg/mL) |

| Mycobacterium avium 25291 | 1.0 |

| Mycobacterium avium 700898 | 0.5 |

| Mycobacterium intracellulare JCM 3684 | 0.2 - 6.25 |

Table 3: Antibacterial Spectrum of CPZEN-45 against other Bacteria

CPZEN-45 has shown limited activity against Gram-positive and Gram-negative bacteria.

| Strain | Gram Stain | Activity |

| Staphylococcus aureus | Positive | Limited |

| Escherichia coli | Negative | Limited |

| Klebsiella pneumoniae | Negative | Limited |

Mechanism of Action

CPZEN-45 exerts its antimycobacterial effect by inhibiting a crucial enzyme in the bacterial cell wall synthesis pathway. Specifically, it targets the N-acetylglucosamine-1-phosphate transferase, WecA (also known as Rfe)[3]. This enzyme catalyzes the first step in the biosynthesis of the mycolylarabinogalactan-peptidoglycan complex, an essential component of the mycobacterial cell wall[3]. By inhibiting WecA, CPZEN-45 effectively disrupts the formation of this protective barrier, leading to bacterial cell death[4]. This mechanism is distinct from many current antitubercular drugs, suggesting a potential for efficacy against strains resistant to other agents.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of CPZEN-45 is determined using the broth microdilution method. A standardized protocol, such as the one recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is followed.

-

Preparation of Inoculum:

-

Mycobacterium tuberculosis is cultured on solid medium (e.g., Middlebrook 7H10 or Löwenstein-Jensen) for 3-4 weeks.

-

Colonies are harvested and suspended in a tube containing saline and glass beads.

-

The suspension is vortexed to ensure homogeneity.

-

The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

-

The suspension is then diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Microtiter Plates:

-

CPZEN-45 is dissolved in an appropriate solvent (e.g., water or DMSO) to create a stock solution.

-

Serial twofold dilutions of CPZEN-45 are prepared in Middlebrook 7H9 broth in a 96-well microtiter plate.

-

Control wells containing no drug (growth control) and a sterile control are included.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the prepared bacterial suspension.

-

The plates are sealed and incubated at 37°C.

-

-

Reading and Interpretation:

-

Plates are read visually after a defined incubation period (typically 7-21 days for M. tuberculosis).

-

The MIC is defined as the lowest concentration of CPZEN-45 that completely inhibits visible growth of the bacteria.

-

In Vivo Efficacy Testing in a Mouse Model of Tuberculosis

The in vivo efficacy of CPZEN-45 is evaluated in a mouse model of chronic tuberculosis infection.

-

Infection of Mice:

-

BALB/c or C57BL/6 mice are infected with a low dose of aerosolized M. tuberculosis (e.g., H37Rv or a clinical isolate) to establish a pulmonary infection.

-

The infection is allowed to establish for a period of time (e.g., 2-4 weeks) to become chronic.

-

-

Drug Administration:

-

CPZEN-45 is formulated for administration (e.g., in a suitable vehicle for oral gavage or subcutaneous injection).

-

Treatment groups are established, including a vehicle control group and groups receiving different doses of CPZEN-45. A positive control group treated with a standard-of-care anti-TB drug (e.g., isoniazid) is also included.

-

The drug is administered daily or according to a specified dosing schedule for a defined period (e.g., 4-8 weeks).

-

-

Evaluation of Efficacy:

-

At the end of the treatment period, mice are euthanized.

-

Lungs and spleens are aseptically removed and homogenized.

-

Serial dilutions of the organ homogenates are plated on appropriate agar medium (e.g., Middlebrook 7H11).

-

After incubation, the number of CFU is determined for each organ.

-

The efficacy of CPZEN-45 is determined by comparing the bacterial load (log10 CFU) in the organs of treated mice to that of the vehicle control group. A statistically significant reduction in CFU indicates in vivo activity.

-

References

In-Depth Pharmacological Profile of CPZEN-45: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPZEN-45, a semi-synthetic derivative of the natural product caprazamycin, has emerged as a promising preclinical candidate for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This technical guide provides a comprehensive overview of the pharmacological profile of CPZEN-45, detailing its mechanism of action, pharmacokinetics, and in vitro efficacy. The information is presented to support further research and development of this novel anti-tubercular agent. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz (DOT language) to facilitate a deeper understanding of the compound's biological interactions.

Mechanism of Action: Inhibition of Mycobacterial Cell Wall Synthesis

CPZEN-45 exerts its potent anti-tubercular activity by targeting a critical enzyme in the biosynthetic pathway of the mycobacterial cell wall. Specifically, it inhibits the N-acetylglucosamine-1-phosphate transferase, WecA (also known as Rfe or Rv1302 in Mycobacterium tuberculosis).[1] This enzyme catalyzes the first committed step in the synthesis of the mycolylarabinogalactan core, an essential component of the mycobacterial cell wall.[1] By inhibiting WecA, CPZEN-45 effectively blocks the formation of the cell wall, leading to bacterial cell death. This mechanism of action is distinct from that of its parent compound, caprazamycin, which targets the translocase-I (MraY) involved in peptidoglycan biosynthesis.[1]

Signaling Pathway: Inhibition of WecA

The following diagram illustrates the established mechanism of action of CPZEN-45.

In Vitro Efficacy

CPZEN-45 demonstrates potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

| Strain | MIC (µg/mL) | Reference |

| M. tuberculosis H37Rv | 1.56 | [2] |

| Multidrug-Resistant (MDR) M. tuberculosis | 6.25 | [2] |

Pharmacokinetics in Guinea Pigs

Pharmacokinetic studies of CPZEN-45 have been conducted in guinea pigs, a relevant animal model for tuberculosis research. These studies have evaluated the compound's absorption, distribution, metabolism, and excretion following various routes of administration.

| Parameter | Subcutaneous (SC) | Intravenous (IV) | Insufflation (INS) | Reference |

| Absorption Rate Constant (Ka) (h⁻¹) | 1.23 ± 0.55 | - | 12.94 ± 5.66 | [3][4] |

| Half-life (t½) (h) | 0.76 ± 0.22 | - | 2.06 ± 1.01 | [3][4] |

| Bioavailability (%) | 47.73 | 100 | 67.78 | [3][4] |

Potential Immunomodulatory Effects

Preliminary evidence suggests that CPZEN-45 may possess immunomodulatory properties. An in vitro study using the human monocytic cell line THP-1 indicated that CPZEN-45 can inhibit the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.[5]

Proposed Signaling Pathway for TNF-α Inhibition

The precise signaling pathway through which CPZEN-45 inhibits TNF-α release has not been fully elucidated. However, based on the known mechanisms of LPS-induced TNF-α production in macrophages, a potential pathway of interference can be proposed. LPS typically binds to Toll-like receptor 4 (TLR4), triggering downstream signaling cascades involving Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which ultimately lead to the transcription and release of TNF-α. CPZEN-45 may interfere with one or more steps in this pathway.

The following diagram illustrates the proposed signaling pathway and the potential point of intervention for CPZEN-45. It is important to note that this is a hypothesized mechanism that requires further experimental validation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A detailed protocol for determining the MIC of CPZEN-45 against M. tuberculosis is synthesized from standard methodologies.

Protocol:

-

Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

-

Drug Dilution: A stock solution of CPZEN-45 is serially diluted in 7H9 broth in a 96-well microplate to achieve a range of concentrations.

-

Inoculation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. A drug-free well serves as a positive control, and an uninoculated well serves as a negative control.

-

Incubation: The microplate is sealed and incubated at 37°C in a humidified atmosphere.

-

MIC Determination: After 7 to 14 days of incubation, the MIC is determined as the lowest concentration of CPZEN-45 that completely inhibits visible growth of the bacteria.

Pharmacokinetic Study in Guinea Pigs

The following protocol outlines the general procedure for assessing the pharmacokinetics of CPZEN-45 in a guinea pig model.

Protocol:

-

Animal Acclimatization: Male Hartley guinea pigs are acclimatized for at least one week before the study, with free access to food and water.

-

Drug Administration: CPZEN-45 is administered via the desired route (e.g., intravenous, subcutaneous, or pulmonary insufflation) at a specified dose.

-

Blood Sampling: At predetermined time points post-administration, blood samples are collected from the animals.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Analysis: The concentration of CPZEN-45 in the plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as absorption rate constant (Ka), half-life (t½), and bioavailability.

WecA Inhibition Assay

This synthesized protocol describes a method to assess the inhibitory activity of CPZEN-45 on the WecA enzyme.

Protocol:

-

Preparation of Mycobacterial Membranes: A membrane fraction containing overexpressed M. tuberculosis WecA is prepared from a suitable expression host, such as a WecA-deficient strain of M. smegmatis.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), a detergent (e.g., Triton X-100), the acceptor substrate decaprenyl phosphate, and the donor substrate UDP-[¹⁴C]GlcNAc.

-

Enzyme Reaction: The reaction is initiated by adding the mycobacterial membrane preparation to the reaction mixture.

-

Inhibition Assay: To determine the inhibitory effect of CPZEN-45, various concentrations of the compound are pre-incubated with the membrane preparation before the addition of the substrates.

-

Extraction and Quantification: The reaction is stopped, and the lipid-linked product, decaprenyl-PP-[¹⁴C]GlcNAc, is extracted with an organic solvent mixture (e.g., chloroform/methanol). The radioactivity in the organic phase is quantified by liquid scintillation counting.

-

IC₅₀ Determination: The concentration of CPZEN-45 that inhibits 50% of the WecA enzyme activity (IC₅₀) is calculated from the dose-response curve.

Macrophage TNF-α Release Assay

This protocol provides a method to evaluate the effect of CPZEN-45 on TNF-α release from macrophages.

Protocol:

-

Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Cell Stimulation: The differentiated macrophages are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.

-

Treatment with CPZEN-45: Concurrently with or prior to LPS stimulation, the cells are treated with various concentrations of CPZEN-45.

-

Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The effect of CPZEN-45 on TNF-α release is determined by comparing the TNF-α concentrations in the supernatants of treated and untreated (LPS-stimulated) cells.

Conclusion and Future Directions

CPZEN-45 is a promising anti-tubercular drug candidate with a novel mechanism of action and potent in vitro activity against drug-resistant M. tuberculosis. Its pharmacokinetic profile supports further development, particularly for inhaled delivery. The preliminary evidence of its immunomodulatory effects warrants further investigation to fully understand its therapeutic potential. Future research should focus on elucidating the precise signaling pathways involved in its potential anti-inflammatory activity and on conducting in vivo efficacy and toxicology studies to support its progression towards clinical trials.

References

- 1. CPZEN-45 | Working Group for New TB Drugs [newtbdrugs.org]

- 2. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced production of tumour necrosis factor alpha (TNF-alpha) by its precursor on the cell surface of primed THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapamycin Inhibits Nf-ΚB Activation by Autophagy to Reduce Catabolism in Human Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of CPZEN-45: A Novel Agent Targeting Non-Replicating Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), is hampered by the bacterium's ability to enter a non-replicating, persistent state. This dormant phase, often associated with latent TB infection, renders the bacteria tolerant to many conventional antibiotics that target processes in actively dividing cells. Consequently, there is an urgent need for novel therapeutic agents capable of eradicating these persistent bacteria to shorten treatment durations and combat the rise of drug-resistant strains. This technical guide focuses on a promising new antitubercular agent, CPZEN-45, and its activity against non-replicating Mtb.

CPZEN-45, a semi-synthetic derivative of the caprazamycin class of nucleoside antibiotics, has demonstrated potent activity against both replicating and, significantly, non-replicating forms of Mtb in vitro.[1][2] Its unique mechanism of action, targeting a critical enzyme in the mycobacterial cell wall synthesis pathway, distinguishes it from many current antitubercular drugs and positions it as a valuable candidate for further development. This document provides a comprehensive overview of the available data on CPZEN-45, including its efficacy, mechanism of action, and the experimental protocols used to evaluate its activity against non-replicating Mtb.

Quantitative Efficacy of CPZEN-45 and Related Compounds

The in vitro potency of CPZEN-45 has been established against both drug-susceptible and multidrug-resistant (MDR) strains of Mtb. While specific minimum inhibitory concentration (MIC) values for CPZEN-45 against non-replicating Mtb are not yet publicly available, data from a closely related WecA inhibitor, UT-01320, provides valuable insight into the potential efficacy of this class of compounds against dormant bacteria.

| Compound | Mtb Strain | State | Assay | MIC (µg/mL) |

| CPZEN-45 | H37Rv | Replicating | - | 1.56[1] |

| CPZEN-45 | MDR-TB | Replicating | - | 6.25-6.5[1][3] |

| UT-01320 | H37Rv | Replicating | MABA | 1.5[4] |

| UT-01320 | H37Rv | Non-replicating | LORA | 2.58[4] |

Mechanism of Action: Inhibition of WecA

CPZEN-45 exerts its bactericidal effect by targeting a novel and essential enzyme in M. tuberculosis: the GlcNAc-1-phosphate transferase, WecA (also known as Rfe).[5] This enzyme catalyzes the first committed step in the biosynthesis of the mycolylarabinogalactan (mAG) complex, a critical component of the mycobacterial cell wall.[5]

Specifically, WecA transfers N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to a lipid carrier, decaprenyl phosphate, on the cytoplasmic membrane. This reaction forms the lipid-linked sugar intermediate that is a precursor for the synthesis of arabinogalactan. By inhibiting WecA, CPZEN-45 effectively blocks the entire downstream pathway of mAG synthesis, leading to a compromised cell wall and ultimately, cell death.[5] This mechanism is distinct from that of its parent compound, caprazamycin, which targets translocase-I (MraY) in the peptidoglycan synthesis pathway.[5] The targeting of WecA is significant as this enzyme is essential for Mtb in both replicating and non-replicating states.

Caption: Mechanism of action of CPZEN-45.

Experimental Protocols for Inducing and Testing Non-Replicating Mtb

Evaluating the efficacy of compounds against non-replicating Mtb requires specialized in vitro models that mimic the stressful conditions within the host granuloma. Several models are commonly employed:

The Wayne Model (Hypoxia-Induced Non-Replication)

This model uses gradual oxygen depletion to induce a state of non-replicating persistence.

-

Principle: Mtb is cultured in sealed tubes with a limited headspace. As the bacteria respire, oxygen is consumed, leading to microaerobic and eventually anaerobic conditions, which forces the bacteria into a dormant state.

-

Methodology:

-

Mycobacterium tuberculosis H37Rv is inoculated into Dubos Tween Albumin Broth.

-

The culture is dispensed into screw-cap tubes with a defined headspace-to-liquid ratio (e.g., 0.5).

-

The tubes are tightly sealed and incubated at 37°C with gentle agitation.

-

The depletion of oxygen is monitored by the decolorization of a methylene blue indicator.

-

Once the non-replicating state is established (typically after 7-12 days), the test compound is added.

-

After a defined exposure period, aliquots are taken, serially diluted, and plated on solid media (e.g., Middlebrook 7H11) to determine the number of colony-forming units (CFUs). A reduction in CFU compared to a no-drug control indicates bactericidal activity.

-

Caption: Experimental workflow for the Wayne model.

Nutrient Starvation Model

This model simulates the nutrient-poor environment of the caseous granuloma.

-

Principle: Mtb is deprived of essential nutrients, particularly a carbon source, which arrests replication.

-

Methodology:

-

Mtb is grown to mid-log phase in a standard growth medium.

-

The bacteria are harvested by centrifugation, washed with a nutrient-free buffer (e.g., phosphate-buffered saline with Tween 80) to remove residual nutrients.

-

The washed cells are resuspended in the nutrient-free buffer and incubated at 37°C.

-

The non-replicating state is typically established within 24-48 hours.

-

The test compound is then added, and the bactericidal effect is assessed by CFU enumeration after a set incubation period.

-

Caption: Workflow for the nutrient starvation model.

Caseum Surrogate Model

This is a more physiologically relevant model that mimics the unique biochemical environment of the necrotic core of a granuloma.

-

Principle: A matrix is created from lipid-rich macrophages to simulate the composition of caseum, which is known to harbor drug-tolerant, non-replicating Mtb.

-

Methodology:

-

A human monocyte cell line (e.g., THP-1) is cultured and differentiated into macrophages.

-

Lipid droplet accumulation is induced in the macrophages to create "foamy" macrophages, for example, by exposure to stearic acid or γ-irradiated Mtb.

-

The foamy macrophages are lysed and denatured to create the caseum surrogate.

-

Log-phase Mtb is inoculated into this surrogate and allowed to adapt for several weeks, during which it adopts a non-replicating, drug-tolerant phenotype.

-

The bactericidal activity of test compounds is then evaluated by determining the minimum bactericidal concentration (MBC) through CFU plating.

-

Conclusion and Future Directions

CPZEN-45 represents a significant advancement in the search for new antitubercular agents with activity against non-replicating Mtb. Its novel mechanism of action, targeting the essential enzyme WecA, provides a new avenue for combating drug-resistant and persistent tuberculosis. The in vitro data, supported by evidence of efficacy in animal models, underscores its potential as a future therapeutic.

Further research is required to fully elucidate the activity of CPZEN-45 against non-replicating Mtb. Specifically, the determination of MIC and MBC values in various dormancy models will be crucial for a comprehensive understanding of its potency. Additionally, studies exploring its synergistic potential with existing first- and second-line anti-TB drugs could pave the way for novel, shorter, and more effective treatment regimens. As research progresses, CPZEN-45 holds the promise of becoming a key component in the future arsenal against tuberculosis.

References

- 1. CPZEN-45 | Working Group for New TB Drugs [newtbdrugs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of a capuramycin analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the first step in synthesis of the mycobacterial cell wall core, catalyzed by the GlcNAc-1-phosphate transferase WecA, by the novel caprazamycin derivative CPZEN-45 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CPZEN-45 Minimum Inhibitory Concentration (MIC) Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPZEN-45 is a semi-synthetic nucleoside antibiotic derived from caprazamycin, demonstrating significant promise as a novel anti-tuberculosis agent.[1][2] It exhibits potent activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb), including drug-susceptible and multidrug-resistant (MDR) strains.[1][3][4] The primary mechanism of action of CPZEN-45 involves the inhibition of the N-acetylglucosamine-1-phosphate transferase (GlcNAc-1-P transferase) WecA, an essential enzyme in the biosynthesis of the mycobacterial cell wall core. This novel target distinguishes it from many existing anti-tuberculosis drugs. The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the preclinical evaluation of CPZEN-45, providing essential data on its potency and spectrum of activity.

This document provides detailed protocols for determining the MIC of CPZEN-45 against M. tuberculosis using standardized broth microdilution and agar dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][5][6]

CPZEN-45 MIC Data Summary

The following table summarizes the reported MIC values for CPZEN-45 against various strains of Mycobacterium tuberculosis.

| Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |

| H37Rv (Drug-Susceptible) | 1.56 | [1][3][4] |

| Multidrug-Resistant (MDR) | 6.25 - 6.5 | [1][3][4] |

Experimental Protocols

Accurate determination of the MIC for CPZEN-45 against M. tuberculosis requires standardized and well-controlled laboratory procedures. The following sections detail the broth microdilution and agar dilution methods.

Protocol 1: Broth Microdilution Method

This method is considered the reference standard by EUCAST for M. tuberculosis susceptibility testing and is widely used for its quantitative results.[2][6]

1. Materials:

-

CPZEN-45 analytical standard

-

Mycobacterium tuberculosis isolates (e.g., H37Rv ATCC 27294 as a quality control strain)

-

Middlebrook OADC Growth Supplement (Oleic Acid, Albumin, Dextrose, Catalase)

-

Glycerol

-

Sterile 96-well U-bottom microtiter plates with lids

-

Sterile distilled water

-

Appropriate solvent for CPZEN-45 (e.g., water, as it is water-soluble[1])

-

McFarland 0.5 turbidity standard

-

Incubator at 37°C with 5% CO2

-

Biosafety cabinet (Class II or higher)

-

Vortex mixer

-

Spectrophotometer

2. Media Preparation (Middlebrook 7H9 Broth):

-

Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. A typical procedure involves suspending the powder in distilled water containing glycerol.[7][8][11]

-

Sterilize the broth by autoclaving at 121°C for 10-15 minutes.[11]

-

Allow the broth to cool to 45-50°C in a water bath.

-

Aseptically add Middlebrook OADC Growth Supplement to the cooled broth to a final concentration of 10%.[9]

-

Mix gently and dispense into sterile containers.

3. Inoculum Preparation:

-

Culture M. tuberculosis on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10 agar) until sufficient growth is observed.

-

Transfer a few colonies into a tube containing sterile saline or Middlebrook 7H9 broth with a few sterile glass beads.

-

Vortex vigorously for 1-2 minutes to break up clumps.

-

Allow the large particles to settle for 30-60 minutes.

-

Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer or by visual comparison. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.

-

Prepare a 1:100 dilution of the adjusted inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL.[6]

4. Assay Procedure:

-

Prepare a stock solution of CPZEN-45 in a suitable solvent.

-

Perform two-fold serial dilutions of CPZEN-45 in Middlebrook 7H9 broth in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC values (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension (1 x 10^5 CFU/mL). The final volume in each well will be 200 µL.

-

Seal the plate with a lid or an adhesive plate sealer and place it in a sealable plastic bag.

-

Incubate the plate at 37°C in a 5% CO2 atmosphere for 7 to 21 days.

-

Read the results visually using an inverted mirror. The MIC is the lowest concentration of CPZEN-45 that shows no visible growth (no turbidity) compared to the growth control.

Protocol 2: Agar Dilution Method

The agar proportion method is a reference standard recognized by CLSI for M. tuberculosis susceptibility testing.[5]

1. Materials:

-

CPZEN-45 analytical standard

-

Mycobacterium tuberculosis isolates

-

Middlebrook OADC Growth Supplement

-

Glycerol

-

Sterile petri dishes (quadrant plates are recommended)

-

Sterile distilled water

-

Appropriate solvent for CPZEN-45

-

McFarland 0.5 turbidity standard

-

Incubator at 37°C with 5% CO2

-

Biosafety cabinet (Class II or higher)

2. Media Preparation (Middlebrook 7H10 Agar with CPZEN-45):

-

Prepare Middlebrook 7H10 agar base according to the manufacturer's instructions, including the addition of glycerol.[12][13][14][15]

-

Sterilize by autoclaving and cool to 50-55°C in a water bath.

-

Aseptically add 10% (v/v) Middlebrook OADC Growth Supplement.

-

Prepare serial dilutions of CPZEN-45 in sterile distilled water or another appropriate solvent at 10 times the final desired concentrations.

-

Add 1 part of each CPZEN-45 dilution to 9 parts of the molten agar to achieve the final concentrations. Mix gently but thoroughly.

-

Also prepare a drug-free control plate.

-

Dispense the agar into petri dishes and allow them to solidify.

3. Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Prepare two dilutions of this suspension: a 10^-2 and a 10^-4 dilution in sterile saline or broth.

4. Assay Procedure:

-

Inoculate the drug-containing and drug-free agar plates with 10-100 µL of the 10^-2 and 10^-4 dilutions. It is common to inoculate one quadrant of a plate with the 10^-4 dilution and the other three quadrants with the 10^-2 dilution.

-

Allow the inoculum to be absorbed into the agar.

-

Incubate the plates in a CO2-permeable bag at 37°C in a 5% CO2 atmosphere for 3 weeks.

-

After incubation, count the number of colonies on the drug-free control plate from the 10^-4 dilution. The number of colonies should be between 50 and 150 for a valid test.

-

Determine the proportion of resistant bacteria by comparing the number of colonies on the drug-containing plates to the number on the drug-free control. The MIC is defined as the lowest concentration of CPZEN-45 that inhibits more than 99% of the bacterial population.

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the experimental workflow for MIC determination and the proposed mechanism of action of CPZEN-45.

References

- 1. CPZEN-45 | Working Group for New TB Drugs [newtbdrugs.org]

- 2. EUCAST: Reference Method [eucast.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]

- 6. researchgate.net [researchgate.net]

- 7. liofilchem.net [liofilchem.net]

- 8. exodocientifica.com.br [exodocientifica.com.br]

- 9. scielo.br [scielo.br]

- 10. Middlebrook 7H9 Broth Base [himedialabs.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. exodocientifica.com.br [exodocientifica.com.br]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. himedialabs.com [himedialabs.com]

Application Notes and Protocols for CPZEN-45 in Murine Models of Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CPZEN-45, a novel caprazamycin derivative, in preclinical mouse models of tuberculosis (TB). The protocols outlined below are based on established methodologies for evaluating the efficacy and pharmacokinetics of new antitubercular agents.

Introduction

CPZEN-45 is a promising novel antitubercular agent with demonstrated activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2] It belongs to the caprazamycin class of antibiotics and has shown efficacy in various preclinical models, making it a candidate for further development.[1][2] These notes are intended to guide researchers in the design and execution of in vivo studies to evaluate CPZEN-45 in mouse models of TB.

Quantitative Data Summary

The following tables summarize key quantitative data for CPZEN-45 from preclinical studies.

Table 1: In Vitro Activity of CPZEN-45

| Parameter | Value | Reference |

| MIC vs. Drug-Susceptible Mtb | 1.56 µg/mL | [2] |

| MIC vs. Multidrug-Resistant Mtb | 6.5 µg/mL | [2] |

MIC: Minimum Inhibitory Concentration

Table 2: Pharmacokinetic Parameters of CPZEN-45 in Guinea Pigs (as a reference for mammalian models)

| Parameter | Intravenous (IV) | Subcutaneous (SC) | Insufflation (INS) |

| Half-life (t½) | - | 0.76 ± 0.22 h | 2.06 ± 1.01 h |

| Bioavailability (F) | - | 47.73% | 67.78% |

| Max Concentration (Cmax) | - | - | 6.63 µg/mL (passive inhalation) |

| Time to Max Conc. (Tmax) | - | - | ~0.5 h |

Data from guinea pig studies are presented as a proxy due to the availability of detailed pharmacokinetic studies in this model, which can inform initial dose planning in murine models.[2][3]

Experimental Protocols

Murine Model of Chronic Tuberculosis Infection

This protocol describes the establishment of a chronic TB infection in mice, suitable for evaluating the efficacy of antitubercular agents.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Mycobacterium tuberculosis H37Rv (or other virulent strain)

-

Aerosol infection chamber (e.g., Glas-Col inhalation exposure system)

-

7H9 broth medium supplemented with OADC or ADC

-

Phosphate-buffered saline (PBS)

-

Sterile saline

-

Animal biosafety level 3 (ABSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

-

Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Wash the bacterial cells with PBS and resuspend in sterile saline to the desired concentration for aerosolization.

-

Aerosol Infection: Place mice in the aerosol infection chamber. Calibrate the nebulizer to deliver approximately 50-100 colony-forming units (CFU) of Mtb into the lungs of each mouse.[4]

-

Confirmation of Infection: At 24 hours post-infection, euthanize a small cohort of mice (n=3-4) and homogenize the lungs. Plate serial dilutions of the lung homogenate on 7H10 or 7H11 agar plates to determine the initial bacterial load.

-

Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks. During this period, the bacterial load in the lungs will increase and then plateau, establishing a chronic infection state.

Efficacy Evaluation of CPZEN-45

This protocol details the administration of CPZEN-45 to infected mice and the assessment of its antitubercular activity.

Materials:

-

Chronically infected mice (from Protocol 1)

-

CPZEN-45 (formulated for the desired route of administration, e.g., in a solution for subcutaneous injection or oral gavage)

-

Control vehicle (e.g., sterile saline, PBS)

-

Standard-of-care antitubercular drugs for positive control groups (e.g., isoniazid, rifampicin)

-

Tools for drug administration (e.g., gavage needles, syringes)

Procedure:

-

Group Allocation: Randomly assign chronically infected mice to different treatment groups (e.g., vehicle control, CPZEN-45 low dose, CPZEN-45 high dose, positive control). A typical group size is 8-10 mice.

-

Drug Administration: Administer CPZEN-45 and control treatments daily or as determined by pharmacokinetic studies. The route of administration can be subcutaneous, oral, or via inhalation, depending on the formulation and study objectives.[2]

-

Monitoring: Monitor the health of the mice daily, including body weight and clinical signs of disease.[5]

-

Assessment of Bacterial Load: At specified time points (e.g., after 2, 4, and 6 weeks of treatment), euthanize a subset of mice from each group.

-

Organ Homogenization: Aseptically remove the lungs and spleen. Homogenize the organs in sterile saline or PBS.

-

CFU Enumeration: Plate serial dilutions of the organ homogenates on 7H10 or 7H11 agar. Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.

-

Data Analysis: Compare the log10 CFU values between the treatment groups and the vehicle control group to determine the bactericidal or bacteriostatic activity of CPZEN-45.

Pharmacokinetic Analysis of CPZEN-45 in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of CPZEN-45 in mice.

Materials:

-

Healthy, uninfected mice (e.g., CD-1 or BALB/c)

-

CPZEN-45 formulated for administration

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) or a similar analytical method for drug quantification

Procedure:

-

Drug Administration: Administer a single dose of CPZEN-45 to mice via the desired route (e.g., intravenous, oral, subcutaneous).[6]

-

Blood Sampling: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a small cohort of mice at each time point.[6] Plasma should be separated by centrifugation and stored at -80°C until analysis.[6][7]

-

Tissue Distribution (Optional): At the final time point, euthanize the mice and collect relevant tissues (e.g., lungs, liver, spleen) to assess drug distribution.

-

Sample Analysis: Quantify the concentration of CPZEN-45 in plasma and tissue homogenates using a validated LC-MS/MS method.

-

Pharmacokinetic Modeling: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.[7]

Visualizations

References

- 1. Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The pharmacokinetics of CPZEN-45, a novel anti-tuberculosis drug, in guinea pigs | RTI [rti.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Administering CPZEN-45 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPZEN-45 is a novel caprazamycin derivative with potent activity against drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] It functions by inhibiting the N-acetylglucosamine-1-phosphate transferase (WecA), a crucial enzyme in the biosynthesis of the mycobacterial cell wall core.[3][4] Specifically, WecA catalyzes the first step in the synthesis of arabinogalactan (AG), a key component of the mycolyl-arabinogalactan-peptidoglycan complex.[4][5] Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial cell death.[6] This document provides detailed application notes and protocols for the administration of CPZEN-45 in preclinical animal studies, with a focus on guinea pig and mouse models.

Mechanism of Action and Signaling Pathway

CPZEN-45 exerts its bactericidal effect by targeting WecA, an essential enzyme for the survival of M. tuberculosis.[3][5] WecA is responsible for the transfer of N-acetylglucosamine-1-phosphate to a lipid carrier, initiating the biosynthesis of the arabinogalactan (AG) portion of the mycobacterial cell wall.[4][5] By inhibiting WecA, CPZEN-45 effectively blocks the formation of the AG backbone, which is critical for the structural integrity and viability of the mycobacterium.[4][6] The disruption of the cell wall also increases the bacterium's susceptibility to other drugs, such as rifampin.[7]

Data Presentation

In Vitro Activity of CPZEN-45

| Parameter | M. tuberculosis H37Rv | Multidrug-Resistant (MDR) Mtb | Reference |

| Minimum Inhibitory Concentration (MIC) | 1.56 µg/mL | 6.25 µg/mL | [2] |

In Vitro Cytotoxicity of CPZEN-45

| Cell Line | Assay | Result | Reference |

| Not Specified | Cell-based assays | No toxicity observed | [8] |

| Calu-3 & ATI-like monolayers | MTT assay | No acute cytotoxic effects up to 3 mg/mL | [9] |

Pharmacokinetic Parameters of CPZEN-45 in Guinea Pigs (Single 1 mg/kg Dose)

| Parameter | Intravenous (IV) | Subcutaneous (SC) | Insufflation (INS) | Reference |

| Absorption Rate Constant (Ka) (h⁻¹) | N/A | 1.23 ± 0.55 | 12.94 ± 5.66 | [10] |

| Half-life (t½) (h) | N/A | 0.76 ± 0.22 | 2.06 ± 1.01 | [10] |

| Bioavailability (%) | 100 | 47.73 | 67.78 | [10] |

Note: Data presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of CPZEN-45 for Administration

A. Preparation of CPZEN-45 Solution for Injection (IV or SC)

-

Weigh the required amount of CPZEN-45 hydrochloride salt.

-

Dissolve the weighed compound in sterile water for injection.[11]

-

Ensure the final concentration is appropriate for the intended dosing volume.

-

Filter the solution through a 0.22-µm sterile filter into a sterile vial.[11]

-

Store the prepared solution appropriately, protected from light, until use.

B. Preparation of CPZEN-45 Dry Powder for Inhalation (Insufflation)

CPZEN-45 can be formulated as a dry powder for inhalation, often without excipients.[8]

-

The manufacturing of spray-dried CPZEN-45 powder is a specialized process. For laboratory-scale studies, commercially prepared or custom-synthesized powder should be used.

-

Ensure the particle size of the powder is suitable for deep lung delivery.

-

Store the powder in a desiccator to prevent moisture absorption.

Protocol 2: Administration of CPZEN-45 to Guinea Pigs

Animal Model: Male Hartley guinea pigs are a commonly used model.

A. Intravenous (IV) Administration

-

Anesthetize the guinea pig according to approved institutional protocols.

-

Administer the prepared CPZEN-45 solution via a suitable vein (e.g., marginal ear vein) at the desired dose. A typical dose used in pharmacokinetic studies is 1 mg/kg.[11]

B. Subcutaneous (SC) Administration

-

Gently restrain the guinea pig.

-

Lift a fold of skin, typically in the dorsal region.

-

Insert the needle into the subcutaneous space and inject the prepared CPZEN-45 solution. A common dose is 1 mg/kg.[11]

C. Pulmonary Administration via Insufflation (INS)

-

Anesthetize the guinea pig.[11]

-

Visualize the trachea using a laryngoscope.[11]

-

Insert the tube of a small-animal insufflator into the trachea.[11]

-

Aerosolize the CPZEN-45 dry powder into the airways using a puff of air from a syringe.[11] A dose of 1 mg/kg has been used in studies.[11]

D. Passive Inhalation of Aerosolized Powder

This method is used for repeated dosing to mimic therapeutic regimens.

-

Place the conscious and unrestrained guinea pigs in a whole-body plethysmography chamber connected to an aerosol generation system.

-

Aerosolize the CPZEN-45 powder into the chamber.

-

For sequential dosing, animals can be exposed to the aerosol at set intervals (e.g., every 5 hours).[8] Three sequential doses have been shown to maintain therapeutic concentrations for a longer duration than three consecutive doses (10 hours vs. 3 hours).[10][12]

Protocol 3: Administration of CPZEN-45 to Mice

Animal Model: Various mouse strains are used in tuberculosis research, including BALB/c and C57BL/6. The gamma interferon gene-disrupted (GKO) mouse model has also been used to demonstrate the efficacy of CPZEN-45.[2]

A. Subcutaneous (SC) Administration

-

Restrain the mouse appropriately.

-

Lift the skin in the dorsal region to form a tent.

-

Insert a needle into the subcutaneous space and inject the prepared CPZEN-45 solution.

-

CPZEN-45 has shown efficacy in a mouse model of acute tuberculosis when administered subcutaneously.[2]

B. Aerosol Infection and Subsequent Treatment

-

Infect mice with an aerosol suspension of M. tuberculosis.

-

After a defined period to allow the infection to establish, initiate treatment with CPZEN-45 via the desired route (e.g., subcutaneous injection).

-

Efficacy in the GKO mouse model was demonstrated following aerosol infection.[2]

Note on Dosing: Specific dosing regimens for mice are not as extensively published as for guinea pigs. Dose-ranging studies may be necessary to determine the optimal therapeutic dose for a particular mouse model and research question.

Concluding Remarks

CPZEN-45 is a promising anti-tuberculosis drug candidate with a well-defined mechanism of action. The protocols outlined in this document, derived from published literature, provide a foundation for conducting preclinical studies in animal models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use. Further research is warranted to establish a comprehensive in vivo toxicity profile and to optimize dosing regimens for different animal models and therapeutic indications.

References

- 1. researchgate.net [researchgate.net]

- 2. CPZEN-45 | Working Group for New TB Drugs [newtbdrugs.org]

- 3. N-Acetylglucosamine-1-Phosphate Transferase, WecA, as a Validated Drug Target in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. N-Acetylglucosamine-1-Phosphate Transferase, WecA, as a Validated Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sensusimpact.com [sensusimpact.com]

- 8. The Pharmacokinetics of CPZEN-45, a Novel Anti-Tuberculosis Drug, in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Pharmacokinetics of CPZEN-45, a Novel Anti-Tuberculosis Drug, in Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2.3.1. Direct Administration of a Single Dose of CPZEN-45 by Different Routes [bio-protocol.org]

- 12. The pharmacokinetics of CPZEN-45, a novel anti-tuberculosis drug, in guinea pigs | RTI [rti.org]

Application Notes and Protocols for Preclinical Formulation of Antitubercular Agent-45 (CPZEN-45)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitubercular agent-45, also known as CPZEN-45, is a novel caprazamycin nucleoside antibiotic with potent activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2] Preclinical studies have demonstrated its efficacy in mouse models of tuberculosis.[1][3] A significant challenge in the preclinical development of CPZEN-45 is its poor oral bioavailability, attributed to low absorption from the gastrointestinal tract.[2] This necessitates the development of specialized formulations to enable effective administration for in vivo efficacy and pharmacokinetic studies.